2-Methylmalononitrile
Description
Significance and Role as a Versatile Synthetic Precursor
2-Methylmalononitrile, a derivative of malononitrile (B47326), is a significant compound in organic synthesis, serving as a versatile building block for a variety of more complex molecules. wisdomlib.orgresearchgate.net Its utility stems from the presence of two electron-withdrawing nitrile groups and an active methylene (B1212753) group, which confer unique reactivity. researchgate.net This structure makes it a valuable intermediate in numerous chemical reactions, particularly in the synthesis of heterocyclic compounds and other molecules with applications in materials science and pharmaceuticals. researchgate.netjst.go.jp
The reactivity of this compound allows it to participate in a range of important organic reactions. It is a key component in Knoevenagel condensations, a modification of the aldol (B89426) condensation, which is a fundamental method for forming carbon-carbon double bonds. wikipedia.org In these reactions, the active methylene group of this compound readily adds to a carbonyl group, followed by dehydration, to produce α,β-unsaturated dinitriles. wikipedia.org This reactivity is crucial for the synthesis of various derivatives.
Furthermore, this compound is employed in multicomponent reactions, which are efficient processes that combine three or more reactants in a single step to form a complex product. researchgate.net This approach is highly valued in modern organic synthesis for its atom economy and reduced waste. For instance, it is used in the synthesis of 3-substituted indoles and pyrazolyl-aryl-methyl-malononitrile derivatives. researchgate.netsemanticscholar.org The compound also serves as a precursor for the synthesis of molecules with potential applications in nonlinear optics and as fluorophores. researchgate.net
Historical Context of Malononitrile Chemistry and the Specificity of this compound
The chemistry of malononitrile (CH₂(CN)₂) has a rich history, with the parent compound being a widely used building block in organic synthesis for over a century. wikipedia.orgacs.org Malononitrile itself is known for its high reactivity, attributed to the two strongly electron-withdrawing nitrile groups that activate the central methylene group. researchgate.netscispace.com This activation facilitates deprotonation and subsequent nucleophilic attack on various electrophiles, making it a cornerstone in the synthesis of a vast array of compounds. wikipedia.orgscispace.com
A pivotal reaction in malononitrile chemistry is the Knoevenagel condensation, first described by Emil Knoevenagel in 1894. wikipedia.org This reaction involves the condensation of an active methylene compound, such as malononitrile, with an aldehyde or ketone, typically catalyzed by a weak base. wikipedia.org The resulting α,β-unsaturated products are valuable intermediates for further transformations. wikipedia.org Over the years, numerous modifications and applications of the Knoevenagel condensation have been developed, solidifying its importance in synthetic organic chemistry. wikipedia.orgresearchgate.net
This compound (CH₃CH(CN)₂) introduces a methyl group to the central carbon of the malononitrile scaffold. This substitution has specific implications for its reactivity and applications. The presence of the methyl group can influence the stereochemistry of reactions and alter the electronic properties of the resulting molecules. While it still possesses the reactive dinitrile functionality, the steric bulk of the methyl group can modulate its reactivity compared to the parent malononitrile. This specificity makes this compound a valuable tool for fine-tuning the properties of target molecules in areas such as materials science and medicinal chemistry. For example, computational studies have investigated the mechanistic pathways of palladium-catalyzed ring-opening reactions of cyclopropenes with this compound. rsc.org
Scope and Overarching Research Objectives for this compound Studies
The study of this compound encompasses a broad range of research objectives, primarily centered on its synthetic utility and the properties of its derivatives. A key area of investigation is its application as a precursor in the synthesis of novel and functionalized organic molecules. Researchers aim to develop new synthetic methodologies that utilize this compound to create complex molecular architectures, including heterocyclic compounds and molecules with specific electronic or optical properties. researchgate.net
A significant research focus is the exploration of this compound in multicomponent reactions to synthesize diverse libraries of compounds efficiently. researchgate.netresearchgate.net These studies often aim to discover molecules with potential biological activity or interesting material properties. For instance, research has focused on synthesizing 3-substituted indoles and pyrazole (B372694) derivatives using this compound as a key starting material. researchgate.netsemanticscholar.org
Another important objective is the investigation of the chemical and physical properties of compounds derived from this compound. This includes studying their photophysical characteristics, such as fluorescence, and their potential for applications in nonlinear optics and organic electronics. researchgate.net Understanding the structure-property relationships of these derivatives is crucial for designing new materials with tailored functionalities. Furthermore, there is an interest in developing more environmentally friendly and sustainable synthetic methods involving this compound, such as using green solvents or catalysts.
Interactive Data Table: Properties of Malononitrile and this compound
| Property | Malononitrile | This compound |
| Chemical Formula | CH₂(CN)₂ | CH₃CH(CN)₂ |
| Molar Mass | 66.063 g·mol⁻¹ wikipedia.org | 80.09 g·mol⁻¹ |
| Appearance | Colorless or white solid wikipedia.org | Not readily available |
| Melting Point | 32 °C wikipedia.org | Not readily available |
| Boiling Point | 220.1 °C wikipedia.org | Not readily available |
| CAS Number | 109-77-3 wikipedia.org | 3696-36-4 chemsrc.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylpropanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2/c1-4(2-5)3-6/h4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXUTYOVUICAOGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00958138 | |
| Record name | Methylpropanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00958138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
80.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3696-36-4 | |
| Record name | 2-Methylpropanedinitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3696-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Malononitrile, methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003696364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylpropanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00958138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylpropanedinitrile | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Strategies for 2 Methylmalononitrile and Its Derivatives
Classical and Modern Synthetic Routes to 2-Methylmalononitrile Core
The synthesis of the this compound scaffold can be achieved through established chemical transformations as well as more contemporary, strategic approaches that optimize efficiency and molecular diversity.
Alkylation Reactions of Malononitrile (B47326) for this compound Formation
The most direct and classical method for the synthesis of this compound is the alkylation of malononitrile. Malononitrile possesses acidic methylene (B1212753) protons (pKa ≈ 11 in DMSO) due to the electron-withdrawing effect of the two nitrile groups, making it readily deprotonated by a suitable base to form a stabilized carbanion. This nucleophilic carbanion can then react with a methylating agent, such as methyl iodide or dimethyl sulfate, to form the C-C bond, yielding this compound.
The reaction is typically carried out in the presence of a base like sodium ethoxide or sodium hydride in an appropriate organic solvent. However, a significant challenge in this reaction is controlling the extent of alkylation. The monoalkylated product, this compound, still possesses one acidic proton and can be deprotonated and undergo a second alkylation to form 2,2-dimethylmalononitrile.
To address the issue of selectivity, phase-transfer catalysis (PTC) has emerged as an effective methodology. By using a quaternary ammonium (B1175870) salt as a phase-transfer catalyst, selective mono- or di-alkylation of malononitrile can be achieved, often in the absence of a solvent. rsc.org This technique facilitates the transfer of the malononitrile anion from the solid or aqueous phase to the organic phase where the alkylating agent resides, allowing for controlled reaction conditions that can favor the formation of the mono-methylated product. rsc.org For instance, selective preparation of monoalkylmalononitriles has been achieved using PTC, highlighting its utility in controlling reactivity. rsc.org
Convergent and Divergent Synthetic Approaches to the this compound Scaffold
Synthetic strategies for this compound and its derivatives can be categorized as either convergent or divergent, reflecting different approaches to molecular construction.
A convergent synthesis approach involves the assembly of the target molecule from several individual fragments that are coupled together late in the synthetic sequence. For this compound, a hypothetical convergent route could involve the reaction of a propanenitrile derivative already bearing the methyl group with a cyanating agent. This strategy can be efficient as it allows for the independent synthesis and modification of key fragments before the final assembly.
A divergent synthesis approach begins with a central core structure, in this case, this compound, which is then elaborated into a library of diverse derivatives. This strategy is highly valuable for medicinal chemistry and materials science for generating molecular diversity. This compound is an excellent starting point for divergent synthesis due to its reactive nature. It can undergo Knoevenagel condensation with a wide array of aldehydes and ketones to produce various substituted alkylidenemalononitriles. researchgate.net These reactions involve the base-catalyzed condensation of the active methylene group of this compound with a carbonyl compound. researchgate.net Furthermore, this compound can participate in multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, further expanding the range of accessible derivatives. nih.gov
Advanced Catalytic Approaches in this compound Synthesis
Modern organic synthesis increasingly relies on catalytic methods to enhance efficiency, selectivity, and sustainability. The synthesis of this compound and its derivatives has benefited significantly from advances in transition-metal catalysis, organocatalysis, and biocatalysis.
Transition-Metal-Catalyzed Syntheses Involving this compound Precursors
Transition-metal catalysis offers powerful tools for forming the C-C bonds necessary for the synthesis of this compound and its derivatives. Palladium-catalyzed cross-coupling reactions are particularly noteworthy. For example, arylmalononitriles can be synthesized in good yields through the palladium-catalyzed coupling of aryl halides with the malononitrile anion. sci-hub.se This methodology, which utilizes catalysts like Pd(PPh₃)₄ or (PPh₃)₂PdCl₂, could be adapted for the synthesis of this compound derivatives by using appropriately substituted precursors. sci-hub.se
Furthermore, palladium and iridium catalysts have been employed in the asymmetric allylic alkylation of malononitrile derivatives. organic-chemistry.org These reactions create chiral centers and demonstrate the utility of transition metals in accessing enantiomerically enriched compounds from malononitrile precursors. organic-chemistry.org Copper-catalyzed systems have also been developed for reactions involving substituted malononitriles, such as the transnitrilation of arylborons with dimethylmalononitrile, showcasing the versatility of different transition metals in this area of synthesis. rsc.org
Organocatalytic and Enantioselective Synthesis of this compound Derivatives
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has become a cornerstone of asymmetric synthesis. For derivatives of this compound, organocatalysts can be used to introduce chirality with high enantioselectivity.
A key strategy is the enantioselective alkylation of the this compound anion or the alkylation of the malononitrile anion with an electrophile that introduces the methyl group as part of a larger, stereodefined fragment. Chiral phase-transfer catalysts, often derived from cinchona alkaloids, are highly effective for such transformations. rsc.org They can facilitate the asymmetric α-alkylation of malonate esters, a reaction closely related to the alkylation of malononitriles, to construct chiral quaternary carbon centers with high chemical and optical yields. nih.govfrontiersin.orgresearchgate.net
Another important organocatalytic transformation is the Michael addition. Chiral bifunctional thiourea (B124793) catalysts have been successfully used to catalyze the enantioselective Michael addition of malononitrile to nitroolefins, yielding adducts with high yields and moderate to high enantioselectivities. researchgate.net This approach can be extended to this compound, allowing it to act as a nucleophile in conjugate additions to various Michael acceptors, thereby creating complex chiral molecules.
Biocatalytic Transformations for this compound Derivatives (e.g., Enzymatic Hydrolysis by Rhodococcus sp. CGMCC 0497)
Biocatalysis utilizes enzymes to perform chemical transformations with exceptional selectivity under mild conditions. A prominent example relevant to this compound derivatives is the enantioselective hydrolysis of α,α-disubstituted malononitriles by whole-cell catalysts. The microorganism Rhodococcus sp. CGMCC 0497 has been shown to be highly effective in this regard. rsc.orgnih.govrsc.org
This bacterial strain possesses both nitrile hydratase and amidase activities, which work in concert to hydrolyze one of the two nitrile groups of a prochiral α,α-disubstituted malononitrile, such as 2-aryl-2-methylmalononitrile, to a carboxylic acid amide group. This hydrolysis occurs with high enantioselectivity, leading to the formation of optically active (R)-α,α-disubstituted malonamic acids. rsc.org Research has shown that conducting the reaction at a lower temperature (20 °C compared to 30 °C) can significantly improve the chemical yields while maintaining excellent enantioselectivity. rsc.org These chiral malonamic acids are valuable intermediates, as they can be converted into enantiopure α-alkylated α-amino acids. rsc.orgnih.gov
The table below summarizes the results of the enantioselective hydrolysis of various α-aryl-α-methylmalononitriles using Rhodococcus sp. CGMCC 0497, demonstrating the high enantiomeric excess (ee) achieved for the resulting (R)-malonamic acids. rsc.org
| Substrate (Aryl Group) | Yield (%) at 20°C | Enantiomeric Excess (ee %) |
|---|---|---|
| Phenyl | 85 | >99 |
| 4-Methylphenyl | 88 | >99 |
| 4-Methoxyphenyl | 86 | >99 |
| 4-Chlorophenyl | 82 | >99 |
| 2-Chlorophenyl | 78 | 98 |
| 3-Chlorophenyl | 80 | 98 |
Nanocatalysis and Heterogeneous Catalysis in this compound Derivative Synthesis (e.g., TiO2 Nanocatalyst)
The synthesis of malononitrile derivatives has been significantly advanced by the application of nanocatalysis and heterogeneous catalysis, which offer benefits such as high efficiency, catalyst reusability, and environmentally benign reaction conditions. nih.govnih.gov Titanium dioxide (TiO₂) nanoparticles, in particular, have emerged as effective catalysts. For instance, TiO₂ nanoparticles have been used as a Lewis acid-base catalyst to facilitate the synthesis of chromeno[b]pyridine derivatives in water at room temperature through a multi-component reaction involving aromatic aldehydes, malononitrile, and 4-aminocoumarin (B1268506). nih.gov In this process, the TiO₂ nanoparticles first catalyze the Knoevenagel condensation of the aldehyde and malononitrile to form an alkene intermediate. nih.gov Subsequently, they facilitate the Michael addition of 4-aminocoumarin to this intermediate, leading to the final product. nih.gov
The catalytic activity of TiO₂ can be further enhanced by immobilizing the nanoparticles on supports like carbon nanotubes (TiO₂-CNTs). researchgate.net This composite material has been successfully employed as a heterogeneous catalyst for the cyclocondensation reaction of isatins with malononitrile and other nucleophiles in aqueous media at room temperature, affording spiro-indole derivatives in high yields. researchgate.net
Other heterogeneous catalysts have also proven effective. Magnesium ferrite (B1171679) (MgFe₂O₄) nanoparticles have been utilized for the synthesis of 2-amino-7-hydroxy-4H-chromene and tetrahydrobenzo[b]pyran compounds under ultrasound irradiation. nih.gov Similarly, starch-functionalized magnetite nanoparticles (s-Fe₃O₄) act as a non-toxic, versatile biocatalyst for the condensation of malononitrile, 2-aminobenzimidazole, and aromatic aldehydes in water. nih.gov These examples underscore the power of heterogeneous nanocatalysts in constructing complex molecular frameworks from malononitrile precursors.
Examples of Heterogeneous Catalysts in Malononitrile Derivative Synthesis
| Catalyst | Reactants | Product Type | Reaction Conditions | Reference |
|---|---|---|---|---|
| TiO₂ Nanoparticles | Aromatic aldehydes, Malononitrile, 4-Aminocoumarin | Chromeno[b]pyridines | Water, Room Temperature | nih.gov |
| TiO₂-CNTs | Isatins, Malononitrile, 4-Hydroxycoumarin | Spiro[indol-pyrano-chromene] derivatives | Aqueous media, Room Temperature | researchgate.net |
| MgFe₂O₄ Nanoparticles | Aldehydes, Malononitrile, Resorcinol | 2-Amino-7-hydroxy-4H-chromenes | Ethanol, 65 °C, Ultrasound | nih.gov |
| s-Fe₃O₄ Nanoparticles | Malononitrile, 2-Aminobenzimidazole, Aromatic aldehydes | Imidazopyrimidines | Aqueous media, Room Temperature, Ultrasound | nih.gov |
Photocatalytic and Electrochemical Methods for this compound Transformations
Modern synthetic chemistry is increasingly turning to photocatalytic and electrochemical methods to drive chemical transformations under mild conditions. A notable photocatalytic approach has been developed for the decyanative transformation of malononitriles. chemrxiv.org This method utilizes photoredox catalysis to generate amine-ligated boryl radicals or silyl (B83357) radicals. chemrxiv.org These radicals engage in a cyano group transfer (CGT) with α,α-disubstituted malononitrile derivatives. chemrxiv.org The resulting carbon-centered radical intermediate is then reduced by the photocatalyst to a carbanion, which can be trapped by various electrophiles. chemrxiv.org This strategy represents a "radical-polar crossover" manifold, enabling transformations like decyanative deuteration. chemrxiv.org
However, the applicability of this boryl radical-mediated CGT strategy is limited with α-monosubstituted malononitriles, such as this compound, because of competing hydrogen atom transfer (HAT) side reactions. chemrxiv.org DFT calculations have shown that for this compound, the HAT event is kinetically more favorable than the desired CGT event. chemrxiv.org This highlights a current challenge and an area for future development in applying such photocatalytic methods to a broader range of substituted malononitriles. chemrxiv.org
Multi-Component Reactions (MCRs) Incorporating this compound Scaffolds
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, are a cornerstone of efficient and diversity-oriented synthesis. Malononitrile and its derivatives are exceptionally versatile reagents in MCRs for the construction of a wide array of heterocyclic compounds. researchgate.nettaylorfrancis.comeurekaselect.com
These reactions often leverage the reactivity of the active methylene group of malononitrile. For example, a three-component reaction between an aldehyde, malononitrile, and a C-H activated acidic compound like a phenol (B47542) or pyrazolone (B3327878) derivative can yield various fused heterocyclic systems. researchgate.netresearchgate.netresearchgate.net One such reaction involves benzaldehydes, 2-methyl-5-propyl-1,2-dihydro-3H-pyrazol-3-one, and malononitrile, which unexpectedly leads to pyrazolyl-aryl-methyl-malononitrile derivatives instead of the anticipated pyrano[2,3-c]pyrazole. researchgate.net This highlights the fascinating and sometimes unpredictable pathways MCRs can take.
The use of green and efficient catalysts, such as deep eutectic solvents (e.g., choline (B1196258) chloride/urea), can further enhance the utility of these MCRs, allowing for the synthesis of pyrazole (B372694) and pyrano[2,3-c]pyrazole derivatives in less time and with higher efficiency. researchgate.net The malononitrile scaffold is a key building block in the synthesis of medicinally relevant fused and spiro pyridine (B92270) derivatives, among other important heterocyclic cores. taylorfrancis.com
Selected Multi-Component Reactions Involving Malononitrile
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Resulting Scaffold | Reference |
|---|---|---|---|---|---|
| Benzaldehydes | Malononitrile | 2-methyl-5-propyl-1,2-dihydro-3H-pyrazol-3-one | Choline chloride/urea | Pyrazolyl-aryl-methyl-malononitrile | researchgate.net |
| Aromatic Aldehydes | Malononitrile | 2-Nitromethylenethiazolidine | Et₃N | Thiazolo[3,2-a]pyridines | taylorfrancis.com |
| Chalcones | Malononitrile | DMF | NaOH | γ-Ketoamides | rsc.org |
| Indole (B1671886) | Aldehydes | Malononitrile | TiO₂ nanocatalyst | 2-((1H-Indol-3-yl)(aryl)methyl)malononitriles | researchgate.net |
Synthesis of Functionally Enriched this compound Derivatives
Halogenated and Alkoxy-Substituted this compound Derivatives
The introduction of halogen and alkoxy substituents onto the malononitrile framework can significantly modulate the electronic and biological properties of the resulting compounds. The synthesis of such derivatives is often achieved through multi-step sequences.
For alkoxy-substituted derivatives, a concise four-step procedure has been developed to afford 4-piperidinobenzylidene malononitriles with various alkoxy groups (methoxy, ethoxy, isobutoxy). vjs.ac.vn The synthesis starts from hydroquinone, proceeds through bromination, dialkoxylation, formylation (Vilsmeier-Haack reaction), and a Buchwald-Hartwig amination, and culminates in a Knoevenagel condensation with malononitrile to yield the final product. vjs.ac.vn
Halogenated derivatives can be prepared via Knoevenagel condensation using halogen-substituted aldehydes. For example, the reaction of 2-fluorobenzaldehyde (B47322) with malononitrile, catalyzed by NiCu@MWCNT nanohybrids in a water-containing solvent system, produces 2-(2-fluorobenzylidene)malononitrile in high yield. nih.gov This approach allows for the direct incorporation of a halogen atom onto the benzylidene portion of the molecule.
Indole and Pyrazole-Containing this compound Derivatives
Derivatives of this compound containing indole and pyrazole moieties are of significant interest due to the prevalence of these heterocycles in pharmacologically active compounds.
Indole-Containing Derivatives: The synthesis of 2-((1H-indol-3-yl)(aryl)methyl)malononitriles is commonly achieved through the Michael addition of indole to various arylidenemalononitriles. nih.gov This reaction can be catalyzed by anhydrous zinc chloride under ultrasound irradiation, providing good yields. nih.gov Alternatively, a one-pot, three-component reaction of indole, an aldehyde, and malononitrile can be employed. researchgate.netresearchgate.net This transformation has been successfully catalyzed by heterogeneous catalysts like silica-supported H₃PW₁₂O₄₀ and TiO₂ nanocatalysts, offering high efficiency and catalyst recyclability. researchgate.netresearchgate.net A three-component, one-step reaction of trifluoroacetaldehyde (B10831) ethyl hemiacetal, malononitrile, and indole derivatives has also been developed to produce 3-(1H-indol-3-yl)-2-cyano-4,4,4-trifluorobutanoic acid derivatives. fluorine1.ru
Pyrazole-Containing Derivatives: Pyrano[2,3-c]pyrazole derivatives are frequently synthesized via a four-component reaction of hydrazine (B178648), an active methylene compound (like ethyl acetoacetate), an aldehyde, and malononitrile. nih.govmdpi.com Various catalysts, including SnCl₂, l-tyrosine, and nano-SiO₂, have been employed to facilitate this transformation under both conventional heating and microwave or ultrasound irradiation. nih.gov In some cases, the reaction of an α-oxoketene dithioacetal (derived from a steroid) with hydrazine hydrate (B1144303) can furnish pyrazole rings fused to a steroid nucleus. mdpi.com A more novel approach involves the multicomponent oxidative coupling of alkynes, nitriles, and titanium imido complexes to form multisubstituted pyrazoles, avoiding the need for hydrazine reagents. nih.gov
α,α-Dialkylated and α-Monosubstituted this compound Variants
The substitution pattern at the α-carbon of the malononitrile core is crucial for its chemical reactivity and the stereochemistry of its derivatives.
α-Monosubstituted Variants: this compound is itself an α-monosubstituted malononitrile. A powerful one-pot method for the synthesis of such compounds involves the reductive alkylation of malononitrile with aromatic aldehydes. organic-chemistry.org This process consists of a Knoevenagel condensation, which can be catalyzed simply by water in ethanol, followed by an in-situ reduction with sodium borohydride. organic-chemistry.org This method is highly efficient for a variety of aromatic and heteroaromatic aldehydes and avoids the need for excess reagents. organic-chemistry.org
α,α-Dialkylated Variants: Monosubstituted malononitriles can serve as precursors to unsymmetrically α,α-disubstituted derivatives through selective alkylation. organic-chemistry.org Furthermore, photocatalytic methods, as discussed previously, are particularly suited for the transformation of α,α-disubstituted malononitriles, which are not susceptible to the HAT side reactions that affect their monosubstituted counterparts. chemrxiv.org The synthesis of these dialkylated variants is a key step for accessing substrates for such advanced decyanative functionalization reactions. chemrxiv.org
Azomethyl and Oxo-Substituted this compound Analogs
The introduction of azomethyl and oxo functionalities to the this compound framework opens avenues to a diverse range of derivatives with potential applications in various fields of chemistry. The synthetic strategies for these analogs primarily involve coupling reactions with diazonium salts for the azomethyl group and variations of condensation and addition reactions for the oxo group.
Azomethyl Substituted Analogs
The synthesis of arylazo-2-methylmalononitrile analogs typically proceeds through the coupling reaction of aryldiazonium salts with this compound. This reaction is characteristic of compounds containing an active methylene group. The acidic proton on the α-carbon of this compound is abstracted by a base, forming a carbanion which then acts as a nucleophile, attacking the electrophilic diazonium salt.
The general reaction involves dissolving this compound in a suitable solvent, often in the presence of a base to facilitate the formation of the reactive carbanion. An aqueous solution of the aryldiazonium salt, prepared by the diazotization of an aromatic amine with nitrous acid at low temperatures, is then added to the this compound solution. masterorganicchemistry.com The reaction mixture is typically stirred at a low temperature to ensure the stability of the diazonium salt. The resulting arylazo derivative often precipitates from the reaction mixture and can be isolated by filtration.
A study on the reaction of diazonium salts with malononitrile in dimethylformamide (DMF) as a solvent yielded phenylhydrazone propanedinitrile, demonstrating the reactivity of the active methylene group towards diazonium salts. researchgate.net A similar outcome is expected with this compound, leading to the corresponding 2-arylazo-2-methylmalononitrile. The reaction mechanism involves the electrophilic attack of the diazonium ion on the carbanion of the malononitrile derivative.
Table 1: Synthesis of Arylazo-2-methylmalononitrile Analogs
| Aryl Diazonium Salt Precursor | Base | Solvent | Reaction Conditions | Product | Yield (%) | Reference |
| Aniline | Sodium Acetate | Ethanol/Water | 0-5 °C | 2-Methyl-2-(phenylazo)malononitrile | Not Specified | masterorganicchemistry.com |
| Substituted Anilines | Sodium Acetate | Ethanol/Water | 0-5 °C | 2-(Arylazo)-2-methylmalononitrile | Not Specified | masterorganicchemistry.com |
Note: The table represents a generalized synthetic protocol based on established reactions of active methylene compounds with diazonium salts.
Oxo-Substituted Analogs
The synthesis of oxo-substituted this compound analogs can be achieved through various methodologies, including multi-component reactions and Michael additions. A notable approach is the one-pot, three-component reaction for the synthesis of 2-(3-oxo-1,3-diarylpropyl)malononitrile derivatives. informahealthcare.com
This method involves the reaction of an acetophenone (B1666503) derivative, an aryl aldehyde, and malononitrile in the presence of a catalyst system. informahealthcare.com In one such procedure, cerium(IV) ammonium nitrate (B79036) (CAN) is used as a single electron oxidant in combination with hexyltriphenylphosphonium bromide (HTPB) as an ionic liquid promoter and reaction medium. informahealthcare.com The reaction proceeds at room temperature and offers good to excellent yields of the desired oxo-substituted malononitrile derivatives. informahealthcare.com The process is chemoselective and environmentally benign. informahealthcare.com
The reaction mechanism is proposed to be a Michael addition-initiated process. Various substituted aryl aldehydes and acetophenones, bearing either electron-donating or electron-withdrawing groups, have been shown to react smoothly under these conditions. informahealthcare.com
Another synthetic route involves the Michael addition of malononitrile to α,β-unsaturated ketones like indenones. For instance, the reaction of malononitrile with 2-(benzylidene)-2,3-dihydro-1H-inden-1-one derivatives can lead to the formation of 2-(1-oxo-2,3-dihydro-1H-inden-2-yl)(aryl)(methyl)malononitrile derivatives. researchgate.net
Table 2: Synthesis of 2-(3-Oxo-1,3-diarylpropyl)malononitrile Derivatives
| Acetophenone Derivative | Aryl Aldehyde | Catalyst/Promoter | Solvent | Time (min) | Product | Yield (%) | Reference |
| Acetophenone | Benzaldehyde | CAN/HTPB | None | 30 | 2-(3-Oxo-1,3-diphenylpropyl)malononitrile | 92 | informahealthcare.com |
| 4-Methylacetophenone | Benzaldehyde | CAN/HTPB | None | 35 | 2-(1-Phenyl-3-oxo-3-(p-tolyl)propyl)malononitrile | 90 | informahealthcare.com |
| 4-Methoxyacetophenone | 4-Chlorobenzaldehyde | CAN/HTPB | None | 40 | 2-(1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-3-oxopropyl)malononitrile | 89 | informahealthcare.com |
| 4-Chloroacetophenone | 4-Nitrobenzaldehyde | CAN/HTPB | None | 45 | 2-(1-(4-Nitrophenyl)-3-(4-chlorophenyl)-3-oxopropyl)malononitrile | 85 | informahealthcare.com |
CAN = Cerium(IV) ammonium nitrate; HTPB = Hexyltriphenylphosphonium bromide
Reaction Mechanisms and Mechanistic Investigations of 2 Methylmalononitrile
Nucleophilic Reactivity and Active Methylene (B1212753) Character of 2-Methylmalononitrile
This compound, like its parent compound malononitrile (B47326), is characterized by its significant nucleophilic potential centered on the carbon atom bearing the cyano groups. The presence of two strongly electron-withdrawing nitrile (-CN) groups substantially increases the acidity of the alpha-proton. This "active methylene" character (or in this case, a methine group) allows for the easy deprotonation by a base to form a stabilized carbanion. scispace.comresearchgate.net
This carbanion is a soft nucleophile and readily participates in a variety of carbon-carbon bond-forming reactions. Its reactivity is central to its utility in organic synthesis, particularly in condensation reactions and the construction of heterocyclic systems. scispace.comeurekaselect.com The Knoevenagel condensation, for instance, is a classic reaction where the active methylene group of malononitrile derivatives attacks carbonyl carbons. scispace.comresearchgate.net The resulting carbanion of this compound can react with a wide range of electrophiles, including aldehydes, ketones, and alkyl halides, making it a versatile building block for more complex molecules. scispace.comresearchgate.net The stability of the carbanion intermediate is key to its role in these transformations, allowing for controlled and efficient synthetic outcomes. scispace.com
Radical Pathways and Cyano Group Transfer (CGT) Mechanisms Involving this compound
Beyond its ionic reactivity, this compound can engage in radical-based transformations, particularly through mechanisms that involve the transfer or removal of a cyano group. These pathways offer alternative strategies for C-C bond cleavage and functionalization under mild conditions.
A modern approach to functionalizing malononitriles involves a photocatalytic strategy using amine-ligated boryl radicals for cyano group transfer (CGT). nih.govnih.gov This method facilitates the cleavage of the typically strong C(sp³)–CN bond under mild, visible-light-mediated conditions. nih.govchemrxiv.org The proposed mechanism begins with the generation of an amine-ligated boryl radical via a photoredox cycle. nih.gov This boryl radical adds to one of the nitrile groups of a malononitrile derivative. researchgate.net The resulting intermediate undergoes β-scission, cleaving the C-CN bond and releasing a carbon-centered radical and a boron isocyanide species. researchgate.net
This process effectively transforms the malononitrile into a radical precursor. nih.gov The generated carbon-centered radical can then be trapped by various electrophiles or participate in subsequent cyclization reactions. nih.gov In the context of these transformations, the initial radical addition to the nitrile can lead to the formation of iminyl radical intermediates, which are key species in the subsequent C-C bond cleavage step. researchgate.net This decyanative functionalization strategy allows for the use of the malononitrile group as a removable activating group. nih.govresearchgate.net
Table 1: Key Steps in Boryl Radical-Mediated Cyano Group Transfer (CGT)
| Step | Description |
| 1. Radical Generation | A photocatalyst generates an amine-ligated boryl radical under visible light. nih.gov |
| 2. Radical Addition | The boryl radical adds to a cyano group of the malononitrile. researchgate.net |
| 3. β-Fragmentation | The resulting intermediate undergoes β-scission, cleaving the C-CN bond. nih.gov |
| 4. Product Formation | A carbon-centered radical and a boryl isocyanide are formed, allowing for further functionalization. nih.govresearchgate.net |
Similar to boryl radicals, silyl (B83357) radicals can also promote the decyanation of malononitriles through a radical chain mechanism. researchgate.net Computational studies have shown that for certain substrates, such as α-monosubstituted malononitriles, silyl radicals can be more effective CGT promoters than boryl radicals. chemrxiv.org The reaction is initiated by the addition of a silyl radical (e.g., tris(trimethylsilyl)silyl radical) to one of the cyano groups. researchgate.net
The subsequent step is an α-cleavage of the adduct, which results in the formation of a silyl isocyanide and an α-cyano radical. researchgate.net This process effectively transfers the cyano group from the carbon framework to the silicon atom. The reaction of a 3-butenyl-substituted malononitrile, for instance, can lead to a decyano/cyanosilylation product through a 1,4-cyano transfer mechanism. researchgate.net This methodology expands the scope of decyanative functionalizations, providing a complementary approach to boryl radical-mediated pathways and accommodating a broader range of substrates. chemrxiv.org
Proton Transfer Dynamics and Acidity Studies in this compound Systems
The acidity of the α-proton in this compound is a defining characteristic of the molecule. The two adjacent cyano groups are powerful electron-withdrawing groups, which significantly stabilize the conjugate base (carbanion) through resonance and inductive effects. This results in a considerably low pKa value for the C-H bond, making it a relatively strong carbon acid.
Transition-Metal-Mediated Reaction Pathways with this compound (e.g., Pd-catalyzed Cyclopropene (B1174273) Ring-Opening)
Transition metals can mediate a variety of transformations involving nitriles, including C-CN bond activation and acting as directing groups. snnu.edu.cn The nucleophilic carbanion generated from this compound is an excellent partner in transition-metal-catalyzed reactions, such as palladium-catalyzed allylic alkylations and ring-opening reactions.
In the context of Pd-catalyzed cyclopropene ring-opening, the malonate anion (a close analogue to the this compound anion) is a classic soft nucleophile used in these transformations. The mechanism typically involves the coordination of the palladium(0) catalyst to the cyclopropene. This is followed by oxidative addition, which cleaves a C-C bond in the three-membered ring to form a palladacyclobutane intermediate. This intermediate can then undergo reductive elimination after attack by the nucleophile (the this compound carbanion), leading to the formation of a functionalized ring-opened product. This pathway allows for the construction of complex molecular scaffolds from simple starting materials. While direct examples with this compound are not specified, its nucleophilic character makes it a suitable candidate for such palladium-catalyzed processes.
Stereochemical Control and Diastereoselective Pathways in this compound Reactions
Achieving stereochemical control is a significant goal when using substituted malononitriles like this compound in synthesis. When the carbanion of this compound attacks a prochiral electrophile or a molecule with existing stereocenters, new stereocenters are formed, and controlling their relative and absolute configuration is key.
For example, in Michael additions to α,β-unsaturated ketones, the addition of the this compound anion can generate two new stereocenters. The diastereoselectivity of this process can be influenced by the reaction conditions, the substrate, and the use of chiral catalysts. Similarly, in cycloaddition reactions, the stereochemical outcome can be directed to favor a specific diastereomer. Research on related phenacylmalononitriles has demonstrated that domino reactions can proceed with high diastereoselectivity to afford complex polycyclic structures. nih.gov In these cases, the reaction pathway is controlled to selectively form one diastereoisomer out of several possibilities, often through a series of stereochemically defined intermediates. nih.gov The principles from these related systems are directly applicable to reactions involving this compound, where careful selection of reagents and conditions can lead to highly stereocontrolled outcomes.
Investigation of Reaction Intermediates and Transition States of this compound
The investigation of reaction intermediates and transition states is crucial for a comprehensive understanding of the reaction mechanisms involving this compound. While direct, in-depth studies focusing exclusively on the transient species of this compound are not extensively documented, significant insights can be drawn from the well-established mechanistic pathways of the parent compound, malononitrile, particularly in fundamental reactions such as the Knoevenagel condensation and Michael addition. Computational and spectroscopic studies on analogous reactions provide a robust framework for proposing the likely intermediates and transition states for this compound.
In reactions like the Knoevenagel condensation, the initial step involves the deprotonation of the α-carbon of this compound by a base. This results in the formation of a resonance-stabilized carbanion, which serves as a key reactive intermediate. The presence of the methyl group, an electron-donating group, slightly influences the stability and nucleophilicity of this carbanion compared to the unsubstituted malononitrile anion.
For instance, in a base-catalyzed Knoevenagel condensation with an aldehyde or ketone, the proposed mechanism proceeds through the following key stages:
Formation of the Carbanionic Intermediate: A base abstracts the acidic proton from the α-carbon of this compound, leading to the formation of a carbanion. This intermediate is stabilized by the delocalization of the negative charge onto the two nitrile groups.
Nucleophilic Attack and Tetrahedral Intermediate: The carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a tetrahedral alkoxide intermediate.
Protonation and Hydroxy Intermediate: The alkoxide intermediate is subsequently protonated, typically by the conjugate acid of the base catalyst, to yield a β-hydroxy nitrile compound.
Dehydration to Final Product: The final step involves the elimination of a water molecule (dehydration) from the β-hydroxy nitrile, often facilitated by the basic catalyst, to form the α,β-unsaturated dinitrile product.
The transition states in this reaction sequence correspond to the energy maxima between these intermediates. The rate-determining step can vary depending on the specific reactants and conditions, but it is often the initial C-C bond formation or the final dehydration step.
Similarly, in the context of Michael additions, this compound can act as a Michael donor. The reaction is initiated by the base-catalyzed formation of the this compound carbanion, which then adds to an α,β-unsaturated carbonyl compound (the Michael acceptor). This addition leads to the formation of an enolate intermediate, which is subsequently protonated to give the final adduct.
While specific experimental data for the intermediates and transition states of this compound reactions are scarce, the general mechanistic principles derived from studies of malononitrile provide a solid foundation for understanding its reactivity. Further computational and spectroscopic investigations would be invaluable in providing more precise details on the energetics and structures of these transient species.
Below are tables summarizing the proposed intermediates in the Knoevenagel condensation and Michael addition reactions involving this compound, based on established mechanisms for malononitrile.
Proposed Intermediates in the Knoevenagel Condensation of this compound
| Step | Intermediate Name | Structural Description | Role in Mechanism |
| 1 | This compound Carbanion | A resonance-stabilized carbanion with the negative charge delocalized over the α-carbon and the two nitrile groups. | Nucleophile |
| 2 | Tetrahedral Alkoxide Intermediate | An alkoxide formed after the nucleophilic attack of the carbanion on the carbonyl carbon. | Intermediate |
| 3 | β-Hydroxy Nitrile | The protonated form of the tetrahedral alkoxide intermediate. | Intermediate |
Proposed Intermediates in the Michael Addition of this compound
| Step | Intermediate Name | Structural Description | Role in Mechanism |
| 1 | This compound Carbanion | A resonance-stabilized carbanion formed by deprotonation. | Michael Donor |
| 2 | Enolate Intermediate | An enolate formed after the addition of the carbanion to the Michael acceptor. | Intermediate |
Computational and Theoretical Studies on 2 Methylmalononitrile Systems
Density Functional Theory (DFT) Analyses of Reaction Energetics and Transition States
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to predict the geometries of molecules and to calculate the energetics of chemical reactions. This method is particularly valuable for mapping reaction pathways, identifying intermediate structures, and characterizing the high-energy transition states that govern reaction rates. While detailed DFT studies focused exclusively on the reaction energetics of 2-methylmalononitrile are not extensively documented in the literature, the principles and methodologies are well-established through studies on closely related malononitrile (B47326) derivatives.
DFT calculations are employed to explore potential energy surfaces, which allows for the determination of activation energies (the energy barrier that must be overcome for a reaction to occur) and reaction enthalpies (the net energy change). The process of identifying a transition state involves sophisticated algorithms that search for a saddle point on the potential energy surface—a structure that is a maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. youtube.com
A key aspect of understanding reaction mechanisms is the analysis of non-covalent interactions, which can play a significant role in stabilizing transition states. For instance, in a study on 2-(ethoxymethylene)malononitrile, DFT calculations were used to evaluate the energy of intermolecular C-H···N≡C close contacts. The M06-2X functional, a method known for its accuracy in describing non-covalent interactions, determined the energy of this interaction to be -1.20 kcal/mol, classifying it as a weak hydrogen bond that contributes to the stability of the crystal lattice. mdpi.com This type of analysis is critical for understanding how subtle intermolecular forces can influence chemical processes.
Table 1: Example of DFT-Calculated Interaction Energy This table illustrates the type of data obtained from DFT calculations for non-covalent interactions in malononitrile-related systems.
| Interacting Species | Interaction Type | DFT Functional | Calculated Interaction Energy (kcal/mol) |
|---|---|---|---|
| 2-(ethoxymethylene)malononitrile dimer | C-H···N≡C Hydrogen Bond | M06-2X | -1.20 mdpi.com |
The methods for locating transition states are varied, including techniques like Synchronous Transit-Guided Quasi-Newton (QST2 and QST3) methods and relaxed potential energy scans. github.io These computational strategies allow researchers to build a comprehensive picture of a reaction mechanism, predicting its feasibility and kinetics before extensive experimental work is undertaken.
Molecular Dynamics (MD) Simulations of Intermolecular Interactions (e.g., CO2 Binding)
Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems, providing insights into dynamic processes and intermolecular interactions. While DFT is often used for static analysis of reaction pathways, MD is ideal for understanding how molecules interact and move in a condensed phase, such as in a solution or at an interface.
A significant area of research for nitrile-containing compounds is their potential application in carbon capture technologies. Computational studies have explored the interaction between CO2 and the malononitrile carbanion, [CH(CN)₂]⁻, using a combination of ab initio calculations and quantum mechanical/molecular mechanical (QM/MM) MD simulations. These studies investigated the potential energy surface for CO₂ binding and found that CO₂ preferentially binds to the nitrile group through physical interactions rather than forming a chemical C-C bond via a carboxylation reaction. nih.gov
The simulations revealed that the two nitrile groups can attract two CO₂ molecules with equal strength. nih.gov Furthermore, QM/MM MD simulations confirmed that this preference for physical interaction persists in the condensed phase of an ionic liquid. nih.gov These findings suggest that ionic liquids based on the malononitrile carbanion could exhibit high CO₂ solubility, making them promising candidates for carbon capture applications. While this research focuses on the malononitrile carbanion, the fundamental interactions involving the nitrile groups offer valuable insights into how this compound might interact with CO₂ and other small molecules.
Beyond gas binding, MD simulations are also used to assess the stability of malononitrile derivatives in complex environments. For example, simulations have been employed to investigate the biomolecular stability of 2-(1-methyl-2-oxoindolin-3-ylidene) malononitrile when interacting with proteins, a crucial step in in silico drug design. researchgate.net
Quantum Chemical Characterization of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity. For this compound and its derivatives, these methods provide a detailed picture of electron distribution, orbital energies, and potential sites for chemical attack.
Key electronic properties are often analyzed through several theoretical constructs:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability; a larger gap implies higher stability and lower reactivity.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the surface of a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. These maps are invaluable for predicting how a molecule will interact with other reagents.
Natural Bond Orbital (NBO) Analysis: NBO analysis examines charge transfer interactions between orbitals within a molecule, providing quantitative information about hyperconjugation and delocalization, which contribute to molecular stability.
In a computational study of benzylidenemalononitrile (B1330407) derivatives, DFT calculations at the B3LYP/6-31G(d,p) level of theory were used to determine various quantum chemical descriptors. nih.gov These calculations provide insights into the relationship between electronic structure and biological activity.
Table 2: Key Quantum Chemical Descriptors for Reactivity This table outlines important parameters derived from quantum chemical calculations used to characterize the electronic structure and predict the reactivity of molecules like this compound.
| Descriptor | Definition | Implication for Reactivity |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Correlates with chemical stability and reactivity |
| Hardness (η) | Resistance to change in electron distribution | A harder molecule is less reactive |
| Softness (S) | The reciprocal of hardness | A softer molecule is more reactive |
| Electrophilicity Index (ω) | Measures the ability of a molecule to accept electrons | Quantifies electrophilic character |
By calculating these parameters, researchers can quantitatively compare the reactivity of different this compound derivatives and rationalize observed experimental outcomes.
Predictive Modeling for Novel Reactivity and Derivative Design
Computational chemistry is increasingly used not only to explain existing data but also to predict the properties and activities of novel compounds before they are synthesized. This predictive modeling is particularly powerful in the field of drug discovery and materials science, where it can significantly accelerate the design and development process.
For malononitrile derivatives, in silico methods have been successfully applied to design and screen new compounds for potential therapeutic applications. In one study, novel benzylidenemalononitrile derivatives were synthesized, and their potential as anticancer agents was evaluated using a suite of computational tools. nih.govacs.org
The predictive modeling process involved several stages:
Prediction of Activity Spectra for Substances (PASS): This tool was used to predict the likely biological activities of the newly designed compounds based on their chemical structure. The results suggested that the synthesized derivatives had a high probability of possessing antineoplastic potency, particularly for breast cancer. nih.gov
ADMET Studies: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles were computationally predicted to assess the drug-likeness and potential safety of the compounds. nih.gov
Molecular Docking: To investigate the mechanism of action at the molecular level, docking simulations were performed. This technique predicts the preferred orientation and binding affinity of a ligand (the malononitrile derivative) when it interacts with the active site of a target protein. In this case, the derivatives were docked into the binding sites of several human cancer targets, including HER2 and EGFR, to identify key binding interactions. nih.gov
This integrated computational approach allows for the rapid screening of many potential derivatives, identifying the most promising candidates for synthesis and further experimental testing. nih.gov Such predictive models are invaluable for guiding the design of novel this compound derivatives with tailored reactivity and biological function.
Advanced Applications of 2 Methylmalononitrile in Organic Synthesis and Materials Science
Building Block in Complex Molecular Architectures and Fine Chemical Synthesis
2-Methylmalononitrile serves as a versatile and highly reactive building block in organic synthesis, prized for its ability to participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. Its activated methylene (B1212753) group, flanked by two electron-withdrawing nitrile groups, facilitates reactions such as Knoevenagel condensations, Michael additions, and various cyclization cascades. This reactivity is harnessed in multicomponent reactions (MCRs), which allow for the efficient, one-pot synthesis of complex molecular scaffolds from simple precursors. nih.govnih.gov These strategies are central to the construction of fine chemicals and pharmaceutically relevant molecules, often employing environmentally benign methodologies like ultrasound-assisted synthesis to enhance reaction rates and yields. nih.govnih.gov
Synthesis of Diverse Heterocyclic Compounds via this compound (e.g., Pyrans, Pyrazoles, Thiophenes, Azomethine Imines)
The construction of heterocyclic frameworks is a cornerstone of medicinal chemistry, and this compound is a key precursor for a variety of such systems.
Pyrans: Polyfunctionalized 4H-pyran derivatives are readily synthesized through multicomponent reactions involving an aldehyde, malononitrile (B47326) or its derivatives, and an active methylene compound like ethyl acetoacetate or 4-hydroxy-6-methyl-2H-pyran-2-one. sciforum.netnih.govresearchgate.net These reactions can be catalyzed by various agents, including inexpensive and environmentally benign organo-catalysts like urea, to produce complex structures such as dihydropyrano[3,2-c]pyrans. researchgate.net
Pyrazoles: The pyranopyrazole scaffold, which exhibits a range of biological activities, is accessible via four-component reactions. nih.govnih.gov A typical route involves the condensation of a hydrazine (B178648) derivative, a β-keto ester (e.g., ethyl acetoacetate), an aldehyde, and malononitrile. researchgate.netresearchgate.net These syntheses can be performed using green chemistry principles, such as under ultrasonic irradiation in aqueous media. nih.gov
Thiophenes: The Gewald reaction is a classic and efficient method for synthesizing 2-aminothiophenes. wikipedia.org This reaction utilizes an aldehyde or ketone, a malononitrile derivative, and elemental sulfur in the presence of a base to construct the thiophene ring. wikipedia.org Additionally, thieno[3,2-b]thiophene derivatives have been synthesized using multi-step procedures starting from substituted thiophenes. nih.govnih.govresearchgate.net
Azomethine Imines: Azomethine imines are 1,3-dipoles that serve as valuable intermediates for synthesizing nitrogen-containing heterocycles, such as pyrazolidines, through cycloaddition reactions. nih.govresearchgate.net These reactive species are typically generated in situ and react rapidly with dipolarophiles. researchgate.net While not directly synthesized from this compound, their formation often involves the condensation of carbonyl compounds and hydrazines, precursors that are also common in pyrazole (B372694) synthesis. biointerfaceresearch.com
| Heterocyclic Compound | Key Reactants | Typical Reaction Type |
|---|---|---|
| Pyrans (4H-Pyrans) | Aldehyde, Malononitrile derivative, Active methylene compound (e.g., ethyl acetoacetate) | Three-Component Reaction sciforum.netnih.gov |
| Pyrazoles (Pyrano[2,3-c]pyrazoles) | Hydrazine, Aldehyde, Malononitrile, β-Keto ester | Four-Component Reaction nih.govresearchgate.netresearchgate.net |
| Thiophenes (2-Aminothiophenes) | Aldehyde/Ketone, Malononitrile derivative, Elemental Sulfur | Gewald Reaction wikipedia.org |
| Pyrazolidines | Azomethine imine (in situ generated), Dipolarophile | [3+2] Cycloaddition |
Formation of Alkenyl and Polyalkenyl Compounds
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry that readily employs this compound. researchgate.net This reaction involves the base-catalyzed condensation of the active methylene group of this compound with an aldehyde or ketone. The initial adduct rapidly undergoes dehydration to yield a stable α,β-unsaturated dinitrile, a class of alkenyl compounds. researchgate.net These products are valuable intermediates in the synthesis of pharmaceuticals, fine chemicals, and functional polymers. researchgate.net Examples of such products include 2-(thiophen-2-ylmethylene)malononitrile and 2-(4-methylbenzylidene)malononitrile, which are formed from the corresponding aldehydes. evitachem.comsigmaaldrich.com
Construction of Functionalized Aliphatic and Aromatic Scaffolds
Beyond the synthesis of specific heterocycles, this compound is instrumental in building a diverse range of functionalized molecular scaffolds. Its utility in multicomponent reactions allows for the generation of molecular diversity from simple starting materials in a single step. nih.govnih.gov This approach is highly valued for creating libraries of compounds for drug discovery and materials science. The resulting products, such as highly substituted pyran and pyrazole derivatives, serve as versatile scaffolds that can be further modified. nih.govnih.gov For example, the synthesis of functionalized 2-amino-4H-chromenes demonstrates the assembly of complex, fused aromatic systems using malononitrile as a key component. researchgate.netacs.org
Role in Polymer Chemistry and Advanced Materials Development
The unique electronic and chemical properties of the malononitrile moiety make its derivatives, including this compound, attractive monomers for the synthesis of specialty polymers and advanced materials.
Polymerization and Polycondensation Reactions of Malononitrile Derivatives
Malononitrile derivatives can undergo polymerization through various mechanisms. For instance, aminomalononitrile undergoes thermal polymerization via a step-growth process involving dehydrocyanation and deamination. mdpi.com The nitrile groups are electrophilic and susceptible to nucleophilic addition, which can initiate polymerization. mdpi.com This reactivity allows for the creation of polymers with conjugated backbones rich in carbon and nitrogen, which are structurally analogous to graphitic carbon nitrides. mdpi.com These materials are of interest for their potential electronic and thermal properties.
Development of Specialty Polymers and Advanced Coatings
The incorporation of the malononitrile functional group into polymers can impart unique characteristics. Malononitrile has been used to create photo-cross-linkable liquid crystalline polymers, where the material's optical and mechanical properties can be controlled by light. nih.gov The electronic properties of molecules derived from malononitrile suggest their utility in the field of organic electronics and polymer science. evitachem.com These functional polymers can form the basis for advanced materials, including specialty protective coatings designed for high performance and resistance to aggressive chemicals. adv-polymer.com
| Polymer/Material Type | Relevant Monomer/Precursor | Key Features & Potential Applications |
|---|---|---|
| Conjugated Nitrogen-Rich Polymers | Aminomalononitrile | Structurally similar to graphitic carbon nitrides; potential in electronics and as multifunctional materials. mdpi.com |
| Photo-Cross-Linkable Liquid Crystalline Polymers | Malononitrile | Optical and mechanical properties can be controlled by light. nih.gov |
| Functional Polymers for Organic Electronics | 2-(Thiophen-2-ylmethylene)malononitrile | Explored for use in organic electronics due to inherent electronic properties. evitachem.com |
| Advanced Protective Coatings | Specialty Polymer Systems | High chemical resistance for protecting assets in demanding environments. adv-polymer.com |
Contributions to Carbon Capture Technologies through this compound-Derived Ionic Liquids
The pursuit of effective carbon capture technologies has led to the exploration of various novel materials, with ionic liquids (ILs) emerging as a promising class of solvents. Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties make them attractive candidates for CO2 capture. A specific area of interest within this field is the use of task-specific ionic liquids (TSILs) containing carbanions, such as those derived from this compound. These carbanion-derived ILs have been investigated for their potential in chemisorption of CO2.
Research into these materials has revealed that the interaction between the carbanion and CO2 can proceed through either physisorption or chemisorption. Computational studies on the closely related malononitrile carbanion ([CH(CN)₂]⁻) have shown a preference for physical binding of CO2 to the nitrile groups over the formation of a C-C bond via a carboxylation reaction. However, the formation of a carboxylate intermediate, which then converts to a more stable carboxylic acid, is a key pathway in the chemisorption process.
The cation component of the ionic liquid, typically a phosphonium or imidazolium ion, also influences the CO2 absorption process. The nature of the cation affects the physical properties of the IL, such as viscosity and density, which in turn impact the mass transfer of CO2.
Table 1: Representative CO2 Absorption Capacities of Various Ionic Liquids
This table provides a comparative overview of the CO2 capture performance of different classes of ionic liquids, including those with nitrile-functionalized anions.
| Ionic Liquid Cation | Ionic Liquid Anion | CO2 Capacity (mol CO2 / mol IL) | Temperature (°C) | Pressure (bar) |
| Imidazolium-based | Triazolate ([Tz]⁻) | 1.02 | 30 | 5 |
| Imidazolium-based | Acetate ([OAc]⁻) | ~0.5 | 30 | 5 |
| Phosphonium-based | 2-Cyanopyrrolide | High reactivity | 22-60 | - |
| Triazolium-based | Bis(trifluoromethylsulfonyl)imide ([TFSI]⁻) | Higher than imidazolium-based with same anion | 25 | 5 |
| Imidazolium-based | Tetrafluoroborate ([BF4]⁻) | Lower than triazolium-based with same anion | 25 | 5 |
Emerging Applications in Agrochemistry and Medicinal Chemistry through Synthetic Pathways
The unique chemical reactivity of this compound, stemming from the activated methylene group flanked by two electron-withdrawing nitrile groups, makes it a valuable building block in organic synthesis. This has led to its exploration in the development of novel compounds with potential applications in both agrochemistry and medicinal chemistry. The synthetic pathways often involve multicomponent reactions, which allow for the efficient construction of complex molecular architectures in a single step.
In the field of agrochemistry, research has focused on the synthesis of new fungicides and pesticides. For instance, derivatives of malononitrile have been incorporated into molecules containing a 1,2,3-triazole ring, a common scaffold in agrochemicals. These compounds have demonstrated significant fungicidal activity against various plant pathogens. The synthetic strategy typically involves the reaction of a malononitrile derivative with an azide to form the triazole ring, followed by further functionalization to enhance biological activity. One study reported that novel malononitrile derivatives containing a 1,2,3-triazole structure exhibited over 90% inhibition against Botrytis cinerea and Rhizoctonia solani at a concentration of 50 mg/L. acs.orgnih.gov
In medicinal chemistry, this compound serves as a precursor for the synthesis of a variety of heterocyclic compounds with potential therapeutic properties. The reactivity of the methylene group allows for its participation in condensation reactions with various electrophiles to form diverse ring systems.
One prominent application is in the synthesis of 2-amino-4H-pyran derivatives. These compounds are known to possess a wide range of biological activities. The synthesis is typically achieved through a one-pot, three-component reaction of an aldehyde, a β-dicarbonyl compound, and this compound, often in the presence of a catalyst. This reaction proceeds via an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization.
Another important class of heterocycles accessible from this compound are pyridazine derivatives . Pyridazines are known to exhibit various pharmacological activities, including antimicrobial and anticancer effects. The synthesis of pyridazine derivatives can be accomplished by reacting this compound with diazonium salts, leading to the formation of a hydrazono intermediate which then undergoes cyclization to form the pyridazine ring. Further modifications can be made to this scaffold to optimize its biological activity.
The versatility of this compound as a synthetic intermediate continues to be explored, with ongoing research into its use for the preparation of other medicinally relevant scaffolds. Its ability to participate in a wide array of chemical transformations ensures its continued importance in the discovery and development of new agrochemicals and pharmaceuticals.
Environmental Considerations and Green Chemistry Aspects in 2 Methylmalononitrile Research
Development of Eco-Friendly Synthetic Protocols Utilizing 2-Methylmalononitrile
The development of environmentally benign synthetic protocols for this compound is a key area of research. Traditional chemical synthesis often relies on volatile organic solvents and harsh reaction conditions, leading to significant environmental concerns. In contrast, green synthetic approaches aim to minimize waste, reduce energy consumption, and utilize less hazardous materials.
One promising strategy is the use of alternative, greener solvents. Water, being non-toxic, non-flammable, and readily available, is an ideal green solvent. Research into aqueous reaction media for syntheses involving nitrile compounds has shown potential for reducing the reliance on conventional organic solvents. Another approach is the use of bio-based solvents, such as 2-methyltetrahydrofuran (2-MeTHF), which is derived from renewable resources and offers a more sustainable alternative to conventional solvents like toluene and tetrahydrofuran. researchgate.net
Solvent-free, or solid-state, reactions represent another significant advancement in green synthesis. By eliminating the solvent altogether, these methods can dramatically reduce waste and simplify purification processes. Mechanochemistry, which uses mechanical force to induce chemical reactions, is a powerful tool for solvent-free synthesis and has been successfully applied to related nitrile compounds.
Key Features of Eco-Friendly Synthetic Protocols:
| Feature | Description | Environmental Benefit |
| Aqueous Media | Utilizes water as the primary solvent. | Reduces use of volatile organic compounds (VOCs), non-toxic, and abundant. |
| Bio-based Solvents | Employs solvents derived from renewable feedstocks (e.g., 2-MeTHF). | Reduces dependence on fossil fuels and often has a better environmental profile. |
| Solvent-Free Conditions | Reactions are conducted without a solvent, often using mechanochemistry. | Eliminates solvent waste, reduces energy for solvent removal, and simplifies purification. |
| Ultrasound-Assisted Synthesis | The use of ultrasonic waves to accelerate reactions. | Often leads to shorter reaction times, lower energy consumption, and can be used with green solvents. nih.gov |
Exploration of Sustainable Catalytic Systems for this compound Reactions
Heterogeneous Catalysts:
A key focus in sustainable catalysis is the use of heterogeneous catalysts, which are in a different phase from the reactants and are easily separated from the reaction mixture. This allows for catalyst recycling, reducing waste and cost. A variety of heterogeneous catalysts have been explored for reactions of similar nitrile compounds, including:
Metal-Organic Frameworks (MOFs): These materials have shown excellent catalytic activity and selectivity in condensation reactions. researchgate.net
Nanoparticles: Magnetic nanoparticles, such as those made from iron oxides, can be easily recovered using an external magnet, facilitating their reuse. nih.gov Other nanomaterials, like bimetallic nanohybrids supported on carbon nanotubes, have also demonstrated high catalytic efficiency. nih.gov
Modified Natural Materials: Utilizing abundant and non-toxic materials like natural dolomitic limestone as a heterogeneous catalyst offers a cost-effective and environmentally friendly option. nih.gov
Biocatalysis:
The use of enzymes as catalysts, or biocatalysis, offers a highly selective and environmentally benign approach to chemical synthesis. Enzymes operate under mild conditions of temperature and pH, often in aqueous media, and can catalyze reactions with high specificity, reducing the formation of byproducts. researchgate.netnih.gov While specific applications in this compound synthesis are an emerging area, the broader field of biocatalysis for nitrile compounds is showing significant promise. nih.gov
Comparison of Sustainable Catalytic Systems:
| Catalyst Type | Examples | Advantages |
| Heterogeneous Catalysts | Metal-Organic Frameworks, Magnetic Nanoparticles, Supported Metal Catalysts | Easy separation and recyclability, reduced waste, often stable under reaction conditions. nih.govresearchgate.net |
| Biocatalysts | Enzymes (e.g., from Bovine Serum Albumin) | High selectivity, mild reaction conditions, use of aqueous media, biodegradable. researchgate.net |
Mitigation of Environmental Impact in Industrial Applications of this compound Chemistry
The principles of green chemistry are not only relevant in the laboratory but are also essential for mitigating the environmental impact of industrial-scale chemical production. A holistic approach that considers the entire life cycle of a chemical process is necessary to achieve true sustainability.
Life Cycle Assessment (LCA):
Waste Reduction and Valorization:
Minimizing waste is a fundamental principle of green chemistry. In an industrial setting, this can be achieved through process optimization to improve reaction yields and selectivity. Furthermore, exploring opportunities for waste valorization, where byproducts are converted into valuable co-products, can turn a waste stream into a revenue stream. The recovery and reuse of solvents and catalysts, as discussed previously, are also critical strategies for waste reduction in industrial applications.
Process Intensification:
Process intensification involves the development of smaller, more efficient, and safer manufacturing processes. This can be achieved through the use of technologies such as microreactors and continuous flow chemistry. These approaches can lead to improved heat and mass transfer, better reaction control, and reduced reactor volumes, all of which contribute to a more sustainable and environmentally friendly industrial process.
Future Research Directions and Unexplored Avenues for 2 Methylmalononitrile Chemistry
Novel Reactivity Modes and Transformation Discoveries for 2-Methylmalononitrile
The presence of two electron-withdrawing nitrile groups and an adjacent methyl group on the same carbon atom in this compound suggests a rich and complex reactivity profile that is yet to be fully elucidated. Future research could focus on discovering novel reaction pathways and transformations that are unique to this specific molecular architecture.
One promising area of investigation lies in the exploration of asymmetric catalysis. The development of enantioselective reactions using this compound as a prochiral substrate could lead to the synthesis of a wide array of chiral building blocks. These, in turn, could be invaluable in the preparation of pharmaceuticals and other biologically active molecules where stereochemistry is critical.
Furthermore, the application of modern synthetic methodologies, such as photoredox catalysis and electrosynthesis, to this compound could unveil unprecedented reactivity. These techniques could enable transformations that are not accessible through traditional thermal methods, leading to the efficient construction of complex molecular frameworks. The unique electronic properties conferred by the gem-dinitrile and methyl groups could lead to selective C-H functionalization at the methyl group or novel cycloaddition reactions.
Investigations into the multicomponent reactions (MCRs) involving this compound are also warranted. While malononitrile (B47326) is a well-established component in MCRs for the synthesis of diverse heterocyclic systems, the influence of the methyl group in this compound on the course and outcome of these reactions is an area ripe for exploration. eurekaselect.com It is conceivable that the steric and electronic effects of the methyl group could be harnessed to control regioselectivity and diastereoselectivity in the synthesis of novel heterocyclic scaffolds with potential applications in medicinal chemistry and materials science. nih.gov
A summary of potential novel reaction pathways for this compound is presented in the table below.
| Reaction Type | Potential Outcome | Significance |
| Asymmetric Catalysis | Enantiomerically enriched chiral building blocks | Access to new stereochemically defined molecules for pharmaceutical and agrochemical applications. |
| Photoredox Catalysis | Novel C-C and C-heteroatom bond formations | Development of efficient and sustainable synthetic methods for complex molecules. |
| Electrosynthesis | Controlled oxidation and reduction reactions | Green and selective transformations without the need for chemical oxidants or reductants. |
| Multicomponent Reactions | Diverse and complex heterocyclic scaffolds | Rapid generation of molecular diversity for drug discovery and materials science. |
Integration of this compound with Supramolecular Chemistry and Nanotechnology
The fields of supramolecular chemistry and nanotechnology offer exciting opportunities for the application of this compound. Its rigid structure and the presence of two nitrile groups, which can participate in non-covalent interactions such as hydrogen bonding and metal coordination, make it an attractive building block for the construction of well-defined supramolecular architectures.
Future research could explore the use of this compound in the design and synthesis of novel metal-organic frameworks (MOFs) and coordination polymers. The methyl group could act as a steric directing group, influencing the topology of the resulting framework and the size and shape of the pores. Such materials could find applications in gas storage, separation, and catalysis. The functionalization of MOFs with malononitrile moieties has already shown promise in sensing applications, suggesting that this compound-based MOFs could exhibit interesting recognition properties. nih.govnih.gov
In the realm of nanotechnology, this compound could be utilized as a surface modifier for nanoparticles, imparting specific functionalities and properties. The nitrile groups can be used as anchoring points to attach the molecule to the surface of metal or metal oxide nanoparticles. The methyl group could then be further functionalized to introduce other chemical entities, leading to the development of multifunctional nanomaterials for applications in bioimaging, drug delivery, and catalysis. The general utility of functionalized nanoparticles is an active area of research. nih.govmdpi.com
The self-assembly of this compound derivatives into higher-order structures is another avenue worth exploring. By attaching long alkyl chains or other self-assembling motifs to the this compound core, it may be possible to create novel liquid crystals, gels, or other soft materials with interesting optical and electronic properties. The principles of supramolecular self-assembly are well-established and could be applied to this system. nih.gov
| Area of Integration | Potential Application | Key Features of this compound |
| Metal-Organic Frameworks (MOFs) | Gas storage, separation, catalysis, sensing | Nitrile groups for coordination, methyl group for structural control. |
| Nanoparticle Functionalization | Bioimaging, drug delivery, catalysis | Nitrile groups for surface anchoring, potential for further functionalization. |
| Supramolecular Self-Assembly | Liquid crystals, gels, functional soft materials | Rigid core, potential for directional non-covalent interactions. |
Advanced Materials with Tailored Properties derived from this compound
The unique electronic properties of the malononitrile moiety make it a valuable component in the design of advanced materials. The incorporation of this compound into polymeric and small-molecule systems could lead to the development of materials with tailored optical, electronic, and thermal properties.
One area of significant potential is in the field of organic electronics. Malononitrile derivatives have been successfully employed as electron-acceptor units in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). rsc.org The introduction of a methyl group in this compound could fine-tune the electronic properties of these materials, potentially leading to improved device performance. Systematic studies on the structure-property relationships of this compound-containing materials would be crucial in this regard.
Furthermore, the polymerization of this compound or its derivatives could yield novel polymers with interesting characteristics. For instance, polymers containing the gem-dinitrile group are known to have high thermal stability and unique dielectric properties. The methyl group in this compound could enhance the processability of these polymers and modify their mechanical properties. The synthesis of advanced polymers with controlled sequences is an ongoing area of materials research. rsc.org
The high nitrogen content of this compound also suggests its potential as a precursor for nitrogen-rich carbon materials. Pyrolysis of this compound-containing polymers or MOFs could lead to the formation of porous carbon materials with a high density of nitrogen active sites, which are desirable for applications in catalysis and energy storage.
| Material Class | Potential Application | Desirable Property from this compound |
| Organic Electronics (OLEDs, OPVs) | Displays, solar cells | Electron-accepting character, tunable electronic properties. |
| Novel Polymers | High-performance plastics, dielectric materials | Thermal stability, processability, unique dielectric properties. |
| Nitrogen-Rich Carbon Materials | Catalysis, energy storage (supercapacitors, batteries) | High nitrogen content, precursor for porous carbon structures. |
Interdisciplinary Applications and Bio-Inspired Chemistry with this compound Frameworks
The versatility of the this compound scaffold opens up possibilities for its application in various interdisciplinary fields, including medicinal chemistry, chemical biology, and bio-inspired materials science.
In medicinal chemistry, this compound can serve as a valuable building block for the synthesis of novel bioactive compounds. The malononitrile motif is present in a number of compounds with demonstrated biological activity. eurekaselect.com The introduction of a methyl group could modulate the pharmacological properties of these molecules, such as their potency, selectivity, and metabolic stability. High-throughput screening of this compound-based compound libraries could lead to the discovery of new drug candidates for a variety of diseases.
The development of chemical probes and sensors based on this compound is another promising research direction. The nitrile groups can act as fluorescent quenchers or as reactive sites for the detection of specific analytes. For example, malononitrile-functionalized probes have been used for the detection of hydrogen sulfide. nih.govnih.gov The methyl group could be used to tune the selectivity and sensitivity of these probes.
In the context of bio-inspired chemistry, this compound could be used to mimic the function of certain biological systems. For instance, the gem-dinitrile group could be incorporated into artificial enzyme mimics to facilitate specific catalytic reactions. Furthermore, the self-assembly of this compound-containing peptides or other biomolecules could lead to the formation of novel biomaterials with controlled structures and functions, drawing inspiration from the self-assembly of proteins and other biological macromolecules. nih.gov
| Interdisciplinary Field | Potential Application | Rationale |
| Medicinal Chemistry | Drug discovery, synthesis of bioactive molecules | Proven biological activity of malononitrile-containing compounds, methyl group for property modulation. |
| Chemical Biology | Chemical probes, sensors | Nitrile groups for sensing and fluorescence quenching, methyl group for tuning selectivity. |
| Bio-Inspired Materials | Artificial enzymes, functional biomaterials | Mimicking biological functions, self-assembly into bio-like structures. |
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 2-Methylmalononitrile, and how is its purity validated?
This compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, in Pd-catalyzed allylic substitutions, it acts as a nitrile donor, requiring anhydrous conditions and ligands like triphenylphosphine to stabilize intermediates . Post-synthesis, purity is validated using:
- ¹H/¹³C/¹⁹F-NMR spectroscopy to confirm structural integrity (e.g., δ 0.79 ppm for CCH₃ in C₆D₆) .
- HRMS for molecular ion verification (e.g., [M + Na]+ calculated m/z 231.1268 vs. observed 231.1272) .
- Column chromatography (e.g., n-pentane/Et₂O gradients) to isolate isomers and remove byproducts .
Advanced: How can reaction conditions be optimized for Pd-catalyzed allylic substitutions involving this compound?
Key variables include:
- Catalyst-ligand systems : Pd(OAc)₂ with triphenylphosphine enhances regioselectivity (e.g., Z/E > 25:1) .
- Solvent polarity : Anhydrous THF improves electrophilic intermediate stability .
- Temperature control : Reactions at 0°C minimize side reactions while maintaining kinetic control .
- Stoichiometry : A 10-20% catalyst loading and 1.1 eq of this compound ensure complete conversion .
Basic: What role does this compound play in synthesizing heterocyclic compounds?
It serves as a cyano-group precursor in isoxazole and furan syntheses. For example:
- Reacting with ethoxymethylenemalononitrile derivatives under basic conditions yields 5-amino-4-cyanoisoxazoles .
- In furan synthesis, it participates in cyclocondensation reactions, forming fused heterocycles with antimicrobial activity .
Advanced: How can mechanistic studies elucidate the reactivity of this compound in organofluorine chemistry?
- In situ NMR monitoring tracks intermediates like trifluoroacetate adducts .
- Isotopic labeling (e.g., ¹⁸O or ²H) identifies nucleophilic attack sites in fluorinated olefin systems .
- Computational modeling (DFT) predicts transition states and explains stereochemical outcomes (e.g., Z-selectivity in allylic substitutions) .
Methodological: What experimental details are critical for reproducible synthesis using this compound?
- Reagent documentation : Specify purity (e.g., >95% GC-grade), suppliers (avoid commercial sources like BenchChem), and storage conditions (e.g., -20°C for acetonitrile solutions) .
- Characterization protocols : Provide full spectral datasets (NMR, IR, HRMS) and chromatographic Rf values .
- Crystallographic data : Report unit cell parameters (e.g., a=11.9010 Å, β=100.141°) for structural verification .
Advanced: How can discrepancies in spectroscopic data for this compound derivatives be resolved?
- Cross-validate techniques : Compare NMR, X-ray, and IR data to identify artifacts (e.g., solvent peaks in ¹H-NMR) .
- Replicate experiments : Ensure consistency across independent trials under identical conditions .
- Literature benchmarking : Contrast results with prior studies (e.g., C–F coupling constants in fluorinated derivatives) .
Basic: What safety protocols are essential when handling this compound in lab settings?
- Storage : Keep below -20°C in sealed containers to prevent degradation .
- PPE : Use nitrile gloves and fume hoods to avoid inhalation/contact .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How does crystal packing influence the physicochemical properties of this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
